molecular formula C13H9NO5 B6368556 5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine CAS No. 1261975-14-7

5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine

Cat. No.: B6368556
CAS No.: 1261975-14-7
M. Wt: 259.21 g/mol
InChI Key: WDPPOQOGMOSPNH-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and two carboxyl groups at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-hydroxypyridine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3,5-dicarboxybenzaldehyde reacts with the hydroxyl group of 2-hydroxypyridine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(3,5-dicarboxyphenyl)-2-pyridone.

    Reduction: Formation of 5-(3,5-dihydroxyphenyl)-2-hydroxypyridine.

    Substitution: Formation of halogenated derivatives such as 5-(3,5-dibromophenyl)-2-hydroxypyridine.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical processes.

    Pathways Involved: It may interfere with enzymatic pathways by binding to active sites or altering the conformation of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and binding properties. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where precise control over ligand geometry is crucial.

Properties

IUPAC Name

5-(6-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-2-1-7(6-14-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPPOQOGMOSPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683165
Record name 5-(6-Oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-14-7
Record name 5-(6-Oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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